molecular formula C10H14N2O4 B3324701 ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate CAS No. 193813-69-3

ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate

Cat. No. B3324701
CAS RN: 193813-69-3
M. Wt: 226.23 g/mol
InChI Key: BSWGKSXLDWTZMA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate, also known as ethyl imidazole-2-carboxylate, is a chemical compound that belongs to the class of imidazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate imidazole-2-carboxylate is not well understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. It has also been suggested that ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate imidazole-2-carboxylate may interact with various biomolecules, including proteins and nucleic acids, to exert its biological effects.
Biochemical and Physiological Effects:
Ethyl imidazole-2-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to exhibit anti-inflammatory and antioxidant properties. In addition, ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate imidazole-2-carboxylate has been shown to enhance the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate imidazole-2-carboxylate in lab experiments is its versatility. This compound can be easily modified to yield derivatives with improved pharmacological properties. In addition, ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate imidazole-2-carboxylate is relatively easy to synthesize and is commercially available. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate imidazole-2-carboxylate. One area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound. In addition, further studies are needed to elucidate the biochemical and physiological effects of ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate imidazole-2-carboxylate. Finally, the potential applications of this compound in material science and catalysis should be further explored.

Scientific Research Applications

Ethyl imidazole-2-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug discovery, ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate imidazole-2-carboxylate has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing.

properties

IUPAC Name

ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-15-8(13)5-7-6-11-9(12-7)10(14)16-4-2/h6H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWGKSXLDWTZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(2-ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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